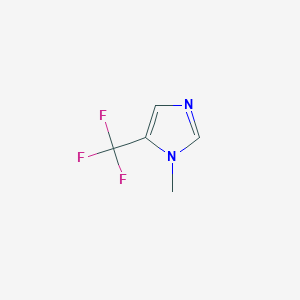
1H-Imidazole, 1-methyl-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-methyl-5-(trifluoromethyl)- is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of a trifluoromethyl group enhances its reactivity and stability, making it a significant compound in the field of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the reaction of N-(3-amino-5-(trifluoromethyl)phenyl)trifluoroacetamide with ammonium chloride in ethanol, followed by the addition of methylglyoxal and formaldehyde. The reaction mixture is stirred, heated, and then treated with sodium hydroxide to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and solvent extraction to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .
Applications De Recherche Scientifique
1H-Imidazole, 1-methyl-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group, with its strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a blue shift in photoluminescent emission, making it useful in optoelectronic applications .
Comparaison Avec Des Composés Similaires
- 2-Methyl-4-trifluoromethyl-1H-imidazole
- 3-(5-Methyl-1H-tetrazol-1-yl)aniline
- 4-(5-Methyl-1H-tetrazol-1-yl)aniline
Comparison: Compared to these similar compounds, 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its reactivity and stability, making it more suitable for certain applications, such as in OLED technology and pharmaceutical synthesis .
Propriétés
Numéro CAS |
81769-70-2 |
|---|---|
Formule moléculaire |
C5H5F3N2 |
Poids moléculaire |
150.10 g/mol |
Nom IUPAC |
1-methyl-5-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H5F3N2/c1-10-3-9-2-4(10)5(6,7)8/h2-3H,1H3 |
Clé InChI |
VIJYUPDQSPUVCH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


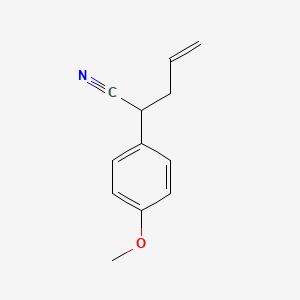
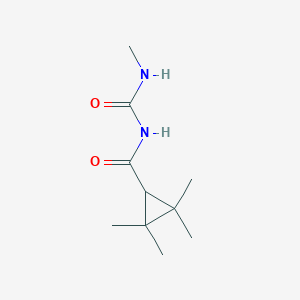
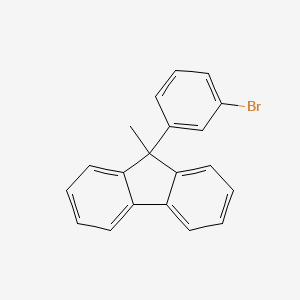
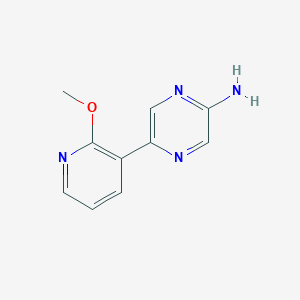
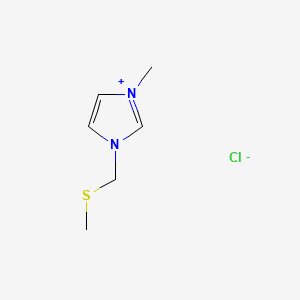
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
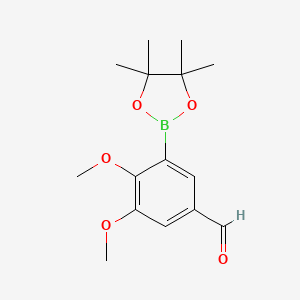
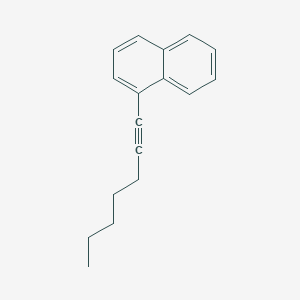
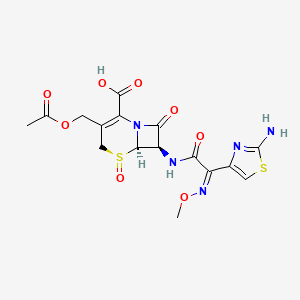
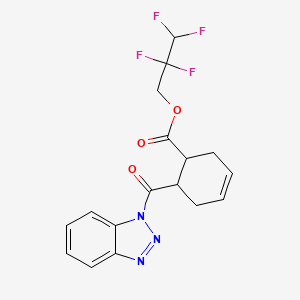
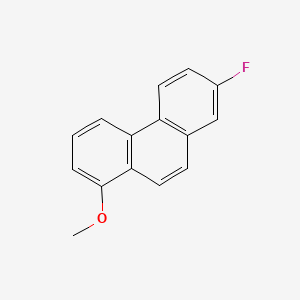
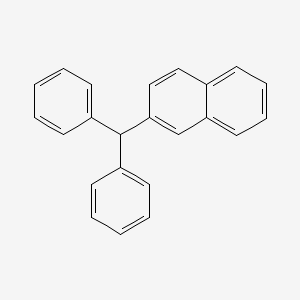
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
